molecular formula C12H18O4 B12573422 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate CAS No. 497233-14-4

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate

Katalognummer: B12573422
CAS-Nummer: 497233-14-4
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: DUGXHJRTZMEHSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-9-methyl-2-oxaspiro[35]nonan-6-yl prop-2-enoate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the hydroxy, methyl, and prop-2-enoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

497233-14-4

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

(7-hydroxy-5-methyl-2-oxaspiro[3.5]nonan-8-yl) prop-2-enoate

InChI

InChI=1S/C12H18O4/c1-3-11(14)16-10-5-12(6-15-7-12)8(2)4-9(10)13/h3,8-10,13H,1,4-7H2,2H3

InChI-Schlüssel

DUGXHJRTZMEHSV-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(CC12COC2)OC(=O)C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.